Dimethachlon
Overview
Description
Dimethachlon is a dicarboximide fungicide . It has gained widespread usage in Asian countries . It is found in pesticide compositions and is used in the treatment of the necrotrophic fungal pathogen Sclerotinia sclerotiorum .
Molecular Structure Analysis
This compound has the molecular formula C10H7Cl2NO2 . Its average mass is 244.074 Da and its monoisotopic mass is 242.985382 Da .
Chemical Reactions Analysis
The dissipation rate of this compound in grapes was found to be less than 30% after undergoing 112 days of storage at -18 °C . In the context of good agricultural practice (GAP) guidelines, the half-lives of this compound in grapes were 14.3–18.1 days .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 493.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its flash point is 252.5±25.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
1. Bioremediation of Contaminated Soils
Dimethachlon, a fungicide, poses risks to ecosystems and human health. Research by Zhang et al. (2019) found that the strain Brevundimonas naejangsanensis J3 can effectively eliminate this compound from soils. This strain's cells and enzymes showed over 90% degradation efficiency, making it a potential tool for bioremediating this compound-contaminated environments.
2. Resistance in Agricultural Pathogens
A study conducted in China by Zhou et al. (2014) revealed that Sclerotinia sclerotiorum, a plant pathogen, has developed resistance to this compound in certain regions. The research emphasized the importance of monitoring and managing fungicide resistance to ensure the continued effectiveness of treatments like this compound in agriculture.
3. Hormetic Effects on Plant Pathogens
Research by Zhang et al. (2019) and Zhou et al. (2014) investigated the hormetic effects of dimethachlone on the growth and virulence of Sclerotinia sclerotiorum. They found that sublethal doses of this compound could stimulate the growth and virulence of this pathogen, highlighting a potential risk in the use of this fungicide and the importance of understanding its effects at different concentrations.
4. Residue Analysis in Agricultural Products
A study by Sun et al. (2018) developed a method for determining this compound residues in various agricultural matrices, such as paddy soil and rice. This research is crucial for ensuring food safety and understanding the environmental impact of this compound use.
5. Identification of Degradation Products
Li et al. (2023) investigated this compound's degradation products in soils, identifying several metabolites and their effects on soil enzyme activities. This study, cited at Li et al. (2023), enhances our understanding of the environmental impact and fate of this compound in agricultural settings.
Safety and Hazards
Future Directions
While Dimethachlon is considered a low-toxicity fungicide, concerns regarding potential health effects, such as nephrotoxicity, have emerged . Neither China nor other countries have established a maximum residue limit (MRL) for this compound on grapes, and exposure risk assessment of this compound is lacking . Therefore, future research could focus on these areas. Another study found that phenylacetic acid could partially replace the amount of this compound, as well as enhance the prevention of Sclerotinia sclerotiorum by this compound . This provides evidence for developing an environment-friendly method for Sclerotinia sclerotiorum control .
Mechanism of Action
Target of Action
Dimethachlon, also known as Dimetachlone, is a dicarboximide fungicide . It is primarily used to control fungal diseases in various crops . The primary targets of this compound are the fungi causing these diseases .
Mode of Action
Like other dicarboximide fungicides, it is believed to interfere with the normal functioning of the fungi, thereby inhibiting their growth .
Biochemical Pathways
It is known that dicarboximide fungicides generally interfere with the phosphorylation of transduction-associated proteins and glycerol biosynthesis . This disruption can lead to the inhibition of fungal growth .
Pharmacokinetics
A study on grapes indicated that this compound has a half-life of 143–181 days, which is notably longer compared to the reported values for other crops . This suggests that this compound may have a relatively long persistence in the environment .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth, thereby controlling fungal diseases in crops . Concerns regarding potential health effects, such as nephrotoxicity, have emerged .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that after undergoing 112 days of storage at −18 °C, the dissipation rate of this compound in grapes was found to be less than 30%, suggesting a state of stable storage . This indicates that temperature can significantly affect the stability of this compound.
Biochemical Analysis
Biochemical Properties
Dimethachlon interacts with various enzymes and proteins. For instance, a study found that a bacterium called Providencia stuartii JD could degrade more than 80% of this compound in liquid culture within 7 days . This suggests that this compound interacts with the enzymes produced by this bacterium, leading to its degradation .
Cellular Effects
It is known that this compound has been used as a fungicide, suggesting that it has significant effects on fungal cells .
Molecular Mechanism
It is known that resistance to this compound has been reported in field isolates of Sclerotinia sclerotiorum, a necrotrophic fungal pathogen . The molecular mechanism of this compound resistance in these field isolates remains to be studied .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a relatively stable storage state. After undergoing 112 days of storage at -18 °C, the dissipation rate of this compound in grapes was found to be less than 30% . This suggests that this compound is relatively stable over time in these conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found that this compound can be metabolized through a typical pathway in which it is first transformed into succinic acid and 3,5-dichloroanilin .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZLNRGUBAVQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178821 | |
Record name | N-(3,5-Dichlorophenyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24096-53-5 | |
Record name | Dimethachlon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24096-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-Dichlorophenyl)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,5-Dichlorophenyl)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHACHLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GNU6A4VQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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